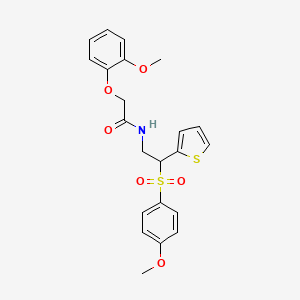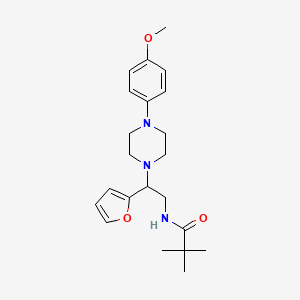
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is a chemical compound that has been widely researched for its potential use in the treatment of various medical conditions. This compound is known for its unique chemical structure and has been found to exhibit promising biological activities that make it a subject of interest in the scientific community.
Aplicaciones Científicas De Investigación
Design and Synthesis
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide and its derivatives are actively explored in the domain of medicinal chemistry for their potential therapeutic effects. A notable example is the synthesis of novel derivatives aimed at evaluating their pharmacological activities, such as antidepressant and antianxiety effects, through various biochemical assays. The chemical structures of these compounds are validated using advanced spectroscopic techniques, underscoring the meticulous approach to designing molecules with potential clinical applications (J. Kumar et al., 2017).
Antimicrobial Activity
Research into azole derivatives starting from furan-2-carbohydrazide highlights the antimicrobial potential of these compounds. Synthesis processes involve converting 1,2,4-triazole compounds to Mannich bases with piperazine moieties, among others. The synthesized compounds display activity against various microorganisms, pointing to their possible application in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Metabolism and Pharmacokinetics
The metabolic pathways and pharmacokinetics of related compounds, such as KRO-105714, a 1,3-thiazole derivative with anti-atopic dermatitis activity, have been thoroughly investigated. These studies employ high-resolution/high-accuracy tandem mass spectroscopy to identify metabolites, revealing insights into the drug's metabolism and potential interactions within human liver microsomes. Such research is crucial for understanding the safety and efficacy of new therapeutic agents (Min Song et al., 2014).
Anti-inflammatory and Analgesic Agents
Compounds derived from benzodifuranyl and other heterocyclic structures have been synthesized and evaluated for their COX-1/COX-2 inhibition properties, along with their analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of these molecules in treating conditions associated with inflammation and pain, with some compounds showing high COX-2 selectivity and significant protective activities (A. Abu‐Hashem et al., 2020).
Neuropharmacological Applications
Exploration of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the neuropharmacological applications of these compounds. The design and synthesis of analogues demonstrate significant potency improvements over initial compounds, indicating the role of these molecules in developing treatments for HIV-1. Such research contributes to the broader efforts in finding effective therapies for neurologic and viral disorders (D. Romero et al., 1994).
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-22(2,3)21(26)23-16-19(20-6-5-15-28-20)25-13-11-24(12-14-25)17-7-9-18(27-4)10-8-17/h5-10,15,19H,11-14,16H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPLNPHCIRLMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320814 |
Source


|
| Record name | N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
54.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide | |
CAS RN |
877634-08-7 |
Source


|
| Record name | N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


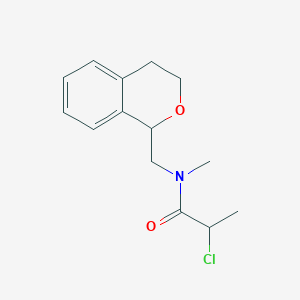
![N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2617673.png)
![{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid](/img/structure/B2617674.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617675.png)
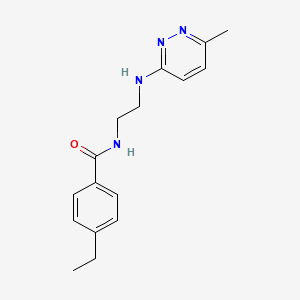

![N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2617681.png)
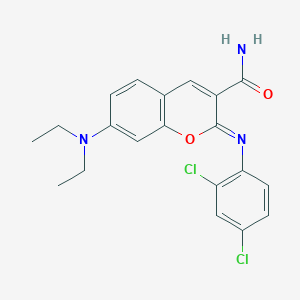
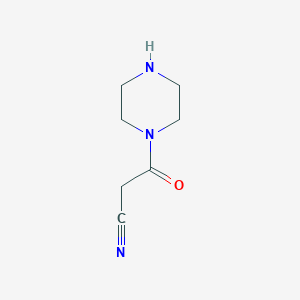
![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2617686.png)

